molecular formula C11H12F3NO2 B5860677 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 81654-47-9

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5860677
CAS No.: 81654-47-9
M. Wt: 247.21 g/mol
InChI Key: WRLCLLXPCZJIIH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to a phenethylamine scaffold substituted with a 4-methoxy moiety. Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 255.22 g/mol. High-resolution mass spectrometry (HRMS) data confirms its identity: observed [M+H]+ at 339.1799 (calculated: 339.1753) . The compound is typically synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLCLLXPCZJIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358302
Record name 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81654-47-9
Record name 2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81654-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenethylamine with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 4-methoxyphenethylamine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-methoxyphenethylamine and trifluoroacetic acid.

Scientific Research Applications

Overview

2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl and methoxy groups enhances its stability and reactivity, making it a valuable building block in various fields, including medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

  • Drug Development : This compound is being explored for its potential therapeutic properties in drug discovery. Its structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and specificity for targeted receptors. Research has indicated that fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets .
  • Anticancer Agents : Studies have investigated the use of this compound as a scaffold for developing novel anticancer agents. The compound's ability to interact with specific enzymes involved in cancer pathways makes it a candidate for further exploration in oncology .

Biological Research

  • Enzyme Interaction Studies : The unique fluorinated structure allows researchers to study the effects of fluorine on enzyme interactions and metabolic pathways. This can lead to insights into how modifications in molecular structure influence biological activity .
  • Neuropharmacology : The compound's structural similarities to known neuroactive substances suggest potential applications in neuropharmacology, particularly concerning serotonin receptors. Its influence on neurotransmission pathways could be significant in developing treatments for neurological disorders .

Agrochemicals

  • Pesticide Development : The stability and reactivity of this compound make it suitable for use in agrochemical formulations. Its incorporation into pesticide molecules could enhance efficacy against pests while minimizing environmental impact due to its selective action.

Materials Science

  • Fluorinated Polymers : The compound serves as a precursor for synthesizing advanced materials such as fluorinated polymers and coatings. These materials are sought after for their chemical resistance and durability in various industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of fluorinated compounds similar to this compound against various cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs. This underscores the importance of fluorine in modulating biological activity and suggests pathways for developing more effective anticancer agents .

Case Study 2: Neuropharmacological Effects

Research involving this compound's interaction with serotonin receptors demonstrated that it could modulate signaling pathways related to mood regulation. In vitro studies showed that the compound increased serotonin receptor activity, suggesting potential applications in treating depression or anxiety disorders .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacological profile by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their impact on properties and activities:

Compound Name Substituents Key Features Biological Activity/Application Reference
Target Compound 4-Methoxyphenethyl, trifluoroacetamide Enhanced lipophilicity, electron-donating methoxy group Not explicitly reported; inferred as intermediate or bioactive molecule
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl, non-fluorinated acetamide Simpler structure; lacks trifluoro and ethyl linker Precursor for derivatives with potential bioactivity
3a (Saxena et al.) Naphthalen-1-yl substituent Bulky aromatic group IC₅₀ = 69 µM (anti-diabetic); 25.1% blood glucose reduction in vivo
4g () Fluorostyryl-indolyl core Extended conjugation, fluorinated styryl group Anticancer activity (pLDH assay); 72% yield
5m () Pyridin-2-yl, boronate ester Boron-containing for C–H borylation Intermediate in meta-selective borylation reactions
3c (Rani et al.) 4-Nitrophenoxy, 4-chlorophenyl Electron-withdrawing nitro and chloro groups Active against MCF-7 (breast cancer); anti-inflammatory
2,2,2-Trifluoro-N-(2-(4-iodo-2,5-dimethoxyphenyl)ethyl)acetamide Iodo, dimethoxy substituents Halogen and methoxy groups for steric/electronic modulation Unspecified; likely intermediate or probe molecule

Key Observations

Trifluoroacetamide vs. Non-Fluorinated Analogs: The trifluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like N-(4-methoxyphenyl)acetamide . This modification often enhances membrane permeability and resistance to enzymatic degradation. In Saxena et al.'s study, trifluoroacetamide derivatives (e.g., 3a–3c) exhibited anti-diabetic activity, suggesting that fluorination may optimize pharmacokinetic profiles .

Substituent Position and Bioactivity: 3a (naphthalen-1-yl substituent) showed superior inhibitory activity (IC₅₀ = 69 µM) over 3b (nitrophenyl) and 3c (phenoxy), highlighting the role of aromatic bulk in enhancing binding affinity . 3c from Rani et al. (4-nitrophenoxy and 4-chlorophenyl) demonstrated broad-spectrum anticancer activity, emphasizing electron-withdrawing groups' role in cytotoxicity .

For example, 5m (pyridin-2-yl boronate) is used in meta-selective C–H borylation reactions , while 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-Boc-amino]ethyl]acetamide serves as a building block for drug synthesis .

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • Related trifluoroacetamides exhibit distinct ¹H NMR signals for the ethyl linker (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–7.4 ppm). The trifluoroacetamide carbonyl appears at ~160–170 ppm in ¹³C NMR .
  • HRMS :
    • The target compound’s HRMS ([M+H]+ = 339.1799) aligns with calculated values, confirming purity .

Potential Therapeutic Implications

  • Anticancer Activity : Fluorinated acetamides (e.g., 4g ) show efficacy in pLDH assays, a marker for antiparasitic and anticancer activity .
  • Anti-Diabetic Effects : Derivatives like 3a reduce blood glucose levels in vivo, likely via protein tyrosine phosphatase inhibition .
  • Anti-Inflammatory/Analgesic Use: Phenoxy acetamides (e.g., 3c) exhibit dual activity, suggesting the target compound’s methoxy group may confer similar benefits .

Biological Activity

2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl and methoxy functionalities. These structural features suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 251.22 g/mol
  • Key Functional Groups : Trifluoromethyl group, methoxy group, acetamide structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to interact with serotonin receptors and may influence neurotransmission pathways. The presence of the methoxy group enhances binding affinity to these receptors.
  • Cell Signaling Modulation : It modulates key signaling pathways involved in inflammation and cell proliferation, which are critical in various disease states such as cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures demonstrate significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were found to be below 10 µM, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AMCF-75.85
Compound BA5494.53
This compoundTBDTBD

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • PC12 Cell Model : In studies using PC12 cells (a model for neuronal damage), compounds similar to this compound exhibited protective effects against corticosterone-induced lesions. This suggests a potential application in treating neurodegenerative diseases .

Case Studies

  • Study on Receptor Interaction : Research demonstrated that the methoxy substitution significantly enhanced binding affinity at human adenosine receptors. This finding is crucial for developing drugs targeting these receptors in conditions like anxiety and depression .
    • Binding Affinity :
      | Compound | Receptor Type | Ki (nM) |
      |----------|---------------|---------|
      | Compound C | Adenosine A3 | 0.79 |
      | this compound | TBD | TBD |

Therapeutic Applications

Given its diverse biological activities, this compound may serve as a lead compound in drug discovery efforts aimed at developing new treatments for:

  • Cancer : Targeting various cancer cell lines with promising cytotoxic profiles.
  • Neurological Disorders : Potential use in neuroprotection and treatment of depression or anxiety disorders through receptor modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling 2-(4-methoxyphenyl)ethylamine with trifluoroacetic anhydride under inert conditions. A two-step protocol is recommended:

Amide bond formation : React the amine with trifluoroacetic anhydride in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

  • Key considerations : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate). Avoid excess trifluoroacetic anhydride to prevent diacetylation byproducts.

Q. How can the structural and thermal stability of this compound be characterized?

  • Methodology :

  • Spectroscopic analysis : Use ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FTIR (C=O stretch at ~1680 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen, showing decomposition onset at ~220°C. Differential scanning calorimetry (DSC) can identify melting points (expected ~120–130°C) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v) and test at 1–100 µg/mL .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using colorimetric assays (e.g., Ellman’s method for AChE). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding compared to non-fluorinated analogs?

  • Methodology :

  • Computational modeling : Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures of target receptors (e.g., serotonin receptors). Compare binding energies (ΔG) of fluorinated vs. non-fluorinated analogs .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with immobilized receptors. The trifluoromethyl group enhances lipophilicity (LogP ~2.5), improving membrane permeability but potentially reducing solubility .

Q. How to resolve contradictory data on metabolic stability in hepatic microsomes?

  • Case study : If studies report both high and low clearance rates:

Standardize conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.

LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes.

Identify metabolites : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products.

  • Resolution : Contradictions may arise from species-specific metabolism (e.g., rat vs. human microsomes) or batch-to-batch variability in microsome activity .

Q. What strategies optimize selectivity for cancer cell lines without off-target cytotoxicity?

  • Methodology :

  • Dose-response profiling : Test the compound against NCI-60 cancer cell lines and non-cancerous cells (e.g., HEK293) using MTT assays. Calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
  • Mechanistic studies : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2). Validate with Western blotting for caspase-3 activation .
  • Structural analogs : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance DNA intercalation or topoisomerase inhibition .

Key Research Gaps

  • Mechanistic clarity : No studies directly link the compound’s trifluoromethyl group to specific receptor conformations. Cryo-EM or X-ray crystallography of bound complexes is needed .
  • In vivo pharmacokinetics : Absence of data on oral bioavailability or blood-brain barrier penetration limits therapeutic translation .

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